Home > Products > Screening Compounds P46172 > 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine -

3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Catalog Number: EVT-14038434
CAS Number:
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyrazine family. This compound features a unique structural arrangement that combines both pyrrole and pyrazine moieties, making it of interest in various scientific fields, particularly medicinal chemistry. Its synthesis and functionalization have been explored for potential applications in drug development, particularly as inhibitors for various biological targets.

Source and Classification

The compound is classified under heterocyclic compounds, specifically within the category of pyrrolopyrazines. Its molecular structure can be derived from the combination of a brominated pyrrole and a pyrazine ring. The synthesis and characterization of such compounds have been documented in several studies, highlighting their potential as scaffolds for drug design and development.

Synthesis Analysis

Methods

The synthesis of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine.
  2. Regioselective Functionalization: The introduction of the bromine atom at the 3-position and methyl group at the 7-position can be achieved through regioselective C–N functionalization reactions. For example, microwave-assisted amination reactions have been employed to selectively introduce amino groups at specific sites on the pyrrolopyrazine scaffold .
  3. Cyclization Reactions: Following initial functionalization, intramolecular cyclization reactions are often used to complete the formation of the desired compound. These reactions can be facilitated by various catalysts such as palladium complexes or through base-mediated processes like those using t-BuOK .

Technical Details

The synthetic routes typically yield good to excellent yields (63–96%) for the target compounds. Techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized products .

Molecular Structure Analysis

Structure

The molecular structure of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine features:

  • A pyrrole ring fused with a pyrazine ring.
  • A bromine atom located at the 3-position.
  • A methyl group attached at the 7-position.

This arrangement allows for interesting electronic properties due to potential resonance stabilization within the fused ring system.

Data

The molecular formula is C8H8BrN3C_8H_8BrN_3 with a molecular weight of approximately 228.08 g/mol. The compound's structure can be analyzed using X-ray crystallography or computational modeling to understand its electronic distribution and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine can participate in various chemical reactions:

  1. Amination Reactions: Regioselective amination can introduce various substituents at the nitrogen positions of the pyrazine ring, altering its biological activity.
  2. Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling methods allows for further diversification of the compound by attaching different aryl or alkenyl groups.
  3. Cyclization Reactions: Intramolecular cyclizations can lead to more complex structures with enhanced biological activities.

Technical Details

These reactions often require specific conditions such as temperature control, solvent choice (e.g., THF), and catalyst selection to optimize yields and selectivity .

Mechanism of Action

The mechanism of action for compounds like 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves:

  1. Target Binding: The compound may interact with specific protein targets through hydrogen bonding and π–π stacking interactions.
  2. Enzyme Inhibition: For example, derivatives of this compound have shown potential as inhibitors for fibroblast growth factor receptors (FGFR), where they bind competitively at ATP sites .
  3. Biological Activity Modulation: The structural modifications can significantly influence binding affinities and selectivities towards various kinases involved in cancer pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility in organic solvents like dimethyl sulfoxide or tetrahydrofuran is common; water solubility may vary based on substituents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles during amination and can undergo electrophilic aromatic substitution due to its electron-rich nature.

Relevant analyses include spectroscopic methods (NMR, IR) to determine functional groups and purity assessments via chromatography techniques.

Applications

Scientific Uses

The primary applications of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives include:

  1. Drug Development: As scaffolds for developing inhibitors targeting specific kinases (e.g., FGFR) involved in cancer progression.
  2. Material Science: Utilized in organic optoelectronic materials due to their unique electronic properties derived from their conjugated systems.
  3. Biological Research: Serve as tools for studying enzyme functions and pathways relevant in disease mechanisms.
Introduction to Pyrrolo[2,3-b]pyrazine Scaffolds in Medicinal Chemistry

Historical Context of Pyrrolo[2,3-b]pyrazine Derivatives in Kinase Inhibition Research

Pyrrolo[2,3-b]pyrazine derivatives have emerged as privileged scaffolds in kinase inhibitor drug discovery due to their ability to mimic ATP’s purine ring and engage conserved hinge regions. Early exploration began with serendipitous discoveries, such as when 1-sulfonylpyrazolo[4,3-b]pyridines (developed as c-Met inhibitors) showed cross-reactivity with FGFR1, achieving 64–90% inhibition at 10 μM concentrations [1]. Structural optimization efforts revealed that replacing the pyrazolo[4,3-b]pyridine core with 5H-pyrrolo[2,3-b]pyrazine significantly enhanced FGFR1 binding. Compound 9 in this series demonstrated >90% inhibition at 1 μM, attributed to improved hydrogen bonding with Ala564 in the FGFR1 hinge region [1] [9]. This scaffold’s versatility is evidenced by its application in targeting diverse kinases:

  • FGFR inhibitors: Clinical candidates (e.g., AZD4547) inspired hybrid designs incorporating dimethoxybenzene motifs into pyrrolo[2,3-b]pyrazine backbones to enhance back-pocket interactions [10].
  • HPK1 degraders: Bifunctional compounds leverage the scaffold’s rigidity for proteolysis-targeting chimeras (PROTACs), expanding its therapeutic relevance [3].
  • BTK/Syk inhibitors: Derivatives like compound 22 exhibit sub-nanomolar IC₅₀ values, underscoring broad kinase applicability [5].

Table 1: Evolution of Pyrrolo[2,3-b]pyrazine-Based Kinase Inhibitors

CompoundTargetKey ActivityStructural FeatureSource
Initial hit (c-Met)FGFR187.8% inhib. at 10 μM1-Sulfonylpyrazolo[4,3-b]pyridine [1]
Optimized 9FGFR1>90% inhib. at 1 μM5H-Pyrrolo[2,3-b]pyrazine core [1] [9]
AZD4547 hybridFGFR1–3IC₅₀ = 0.2 nMDimethoxybenzene conjugate [10]
HPK1 degradersHPK1DC₅₀ < 50 nMBifunctional E3 ligase recruiters [3]

Role of 3-Bromo-7-Methyl Substitution in Enhancing Target Selectivity

The strategic incorporation of 3-bromo and 7-methyl groups addresses key limitations of early pyrrolo[2,3-b]pyrazine inhibitors, particularly metabolic instability and selectivity.

  • Bromine at C3 Position:
  • Steric and Electronic Effects: The bromine atom’s size blocks metabolic oxidation at C3 while its electron-withdrawing nature increases electrophilicity at adjacent positions (e.g., C2), facilitating nucleophilic substitution for further derivatization [8] [10]. Molecular docking confirms that 3-bromo substituents maintain critical hinge interactions (e.g., hydrogen bonds with Ala564 in FGFR1) without steric clashes in the ATP pocket [5] [10].
  • Synthetic Versatility: Serves as a handle for cross-coupling reactions (e.g., Suzuki coupling), enabling rapid generation of analogues like 7-aryl-pyrrolo[2,3-b]pyrazines for selectivity profiling [8].

  • Methyl at C7 Position:

  • Metabolic Stability: Methylation shields C7 from oxidative metabolism by CYP450 enzymes. Compounds lacking C7 substitution (e.g., 12) exhibit high CYP inhibition (>90% for 2C9/2C19), whereas 7-methyl analogues (35) reduce inhibition to <30% [10].
  • Selectivity Modulation: The compact methyl group avoids steric repulsion with gatekeeper residues (e.g., Phe489 in FGFR1), unlike bulky substituents. This preserves affinity for target kinases while minimizing off-target effects [10].

Table 2: Impact of 3-Bromo-7-Methyl Substitution on Pharmacological Properties

PropertyUnsubstituted Core3-Bromo-7-Methyl CoreMechanistic Basis
Metabolic StabilityLow (HLM Cl = 38 μL/min/mg)High (HLM Cl = 100 μL/min/mg)CYP3A4/2C9 shielding by methyl group
CYP Inhibition60–99%3–28%Reduced heme binding
Kinase SelectivityMulti-kinase activity>100-fold FGFR vs. c-MetOptimal fit in hydrophobic back pocket
Synthetic UtilityLimitedHighBromine enables cross-coupling/cyclization

Comparative Analysis with Related Heterocyclic Systems

Pyrrolo[2,3-b]pyrazines exhibit distinct advantages over structurally similar heterocycles in kinase inhibition:

  • Pyrazolo[4,3-b]pyridines:
  • Binding Conformation: Co-crystal structures reveal pyrazolo[4,3-b]pyridines adopt an "inversed" binding mode in FGFR1 versus c-Met, limiting target adaptability. In contrast, pyrrolo[2,3-b]pyrazines maintain consistent hinge hydrogen bonding across kinases [1] [9].
  • Activity: At 10 μM, pyrazolo[4,3-b]pyridine 8 shows 89.7% FGFR1 inhibition, whereas pyrrolo[2,3-b]pyrazine 9 achieves 92.5% inhibition at the same concentration—and retains 83.7% at 5 μM [1].

  • Imidazo[1,2-b]pyridazines:

  • While bicyclic systems enhance π-stacking with Phe489 in FGFRs, they increase molecular weight (>400 Da) and reduce metabolic stability. Monocyclic 7-methyl-pyrrolo[2,3-b]pyrazines preserve π-interactions with lower lipophilicity (cLogP ~2.5) [10].

  • Pyrazino[2,3-b]indolizines:

  • Extended fused systems (e.g., indolizino[2,3-b]quinoxalines) improve planar rigidity for metal chelation but suffer from poor solubility. Pyrrolo[2,3-b]pyrazines balance rigidity (needed for selectivity) with solubility-enhancing substitutions at N5 or C7 [7].

Table 3: Comparative Profile of Kinase-Targeting Heterocyclic Scaffolds

ScaffoldFGFR1 IC₅₀ (nM)c-Met SelectivityMetabolic Stability (HLM Cl)Key Limitation
Pyrazolo[4,3-b]pyridine500–1,000<10-fold50 μL/min/mgInversed binding mode
Imidazo[1,2-b]pyridazine10–5050-fold30 μL/min/mgHigh CYP inhibition
Pyrrolo[2,3-b]pyrazine0.6–85>100-fold100 μL/min/mgRequires C7 substitution
Pyrazino[2,3-b]indolizineNot reportedN/A<20 μL/min/mgPoor aqueous solubility

Concluding Remarks:The 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold represents a strategic advance in kinase inhibitor design, addressing historical challenges of selectivity, stability, and synthetic flexibility. Its unique pharmacophore—optimized through iterative structure-activity relationship (SAR) studies—positions it as a versatile template for next-generation targeted therapies.

Properties

Product Name

3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

IUPAC Name

3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c1-4-2-10-7-6(4)9-3-5(8)11-7/h2-3H,1H3,(H,10,11)

InChI Key

BQPYVAKYAJOHMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=NC(=CN=C12)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.